molecular formula C8H6ClO2P B063463 Bis(2-furyl)chlorophosphine CAS No. 181257-35-2

Bis(2-furyl)chlorophosphine

Cat. No. B063463
M. Wt: 200.56 g/mol
InChI Key: IYEUYNXDXNWPJI-UHFFFAOYSA-N
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Description

Bis(2-furyl)chlorophosphine is a chemical compound that belongs to the class of organophosphorus compounds. It has been studied for its unique structural and chemical properties, which are influenced by the furyl groups attached to the phosphorus atom.

Synthesis Analysis

Bis(2-furyl)chlorophosphine can be synthesized from reactions involving 2-furyl derivatives and phosphorus chlorides. Although there is no direct synthesis provided for Bis(2-furyl)chlorophosphine in the sources, similar compounds have been synthesized by reacting PCl3 with the appropriate diamine or furan derivatives under specific conditions (Abrams, Scott, & Baker, 2000).

Molecular Structure Analysis

The molecular structure of related phosphorus compounds has been determined using techniques like X-ray diffraction, revealing the steric influences of substituents and the electronic nature of bonding. While specific details on Bis(2-furyl)chlorophosphine are not provided, similar phosphine compounds demonstrate complex bonding environments and steric effects due to substituents (Pinkerton & Cavell, 1971).

Chemical Reactions and Properties

While specific reactions of Bis(2-furyl)chlorophosphine are not detailed, phosphorus compounds similar to it participate in a range of chemical reactions. These include forming adducts with other ligands and acting as catalysts in organic transformations, implying that Bis(2-furyl)chlorophosphine may also engage in diverse chemical reactions depending on the surrounding conditions and reactants involved (Muthyala, Rao, & Kumar, 2011).

Scientific Research Applications

  • Synthesis of Phosphoramidites and H-phosphonates : The monofunctional phosphitylating reagent bis-(diisopropylamino) chlorophosphine is effective for synthesizing phosphoramidites and H-phosphonates of d-nucleosides, including the formation of 3′-5′-internucleotidic phosphonate bonds (Marugg et al., 1986).

  • Sterically Tunable Phosphenium Cations : A family of bis(arylamino)chlorophosphines has been synthesized from PCl3, showing sterically influenced rotational dynamics, valuable in the formation of cationic phosphenium compounds and in the synthesis of well-defined Rhodium phosphenium complexes (Abrams et al., 2000).

  • Synthesis of Novel Polydentate Ligands : Reactions involving bis(2-(methylthio)phenyl)chlorophosphine lead to the creation of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol, a polydentate ligand containing two tripodal coordination pockets, useful in the study of metal-ligand complexes (Beganskienė et al., 2006).

  • Preparation of d-Nucleoside-3′-hydrogenphosphonates : Utilizing monofunctional phosphitylating reagents like bis(N,N-di-ethylamino)chlorophosphine for preparing 5′-O,N-protected d-nucleoside-3′-hydrogenphosphonates demonstrates their utility in nucleoside synthesis (Marugg et al., 1986).

  • Formation of Chlorophosphine Chalcogenides : The interaction of various phosphine sulfides and selenides with carbon tetrachloride leads to the formation of corresponding chlorophosphine chalcogenides, highlighting the reactivity of chlorophosphines under specific conditions (Gusarova et al., 2015).

  • NMR Analysis of Bis[2-(2-furyl)indenyl]zirconium Derivatives : NMR spectroscopy has been used to analyze the dynamic behavior of bis[2-(2-furyl)indenyl]zirconium derivatives, important for understanding their structural and dynamic features (Dreier et al., 2001).

  • Synthesis of α,α′-Diphosphino-Substituted Imines : Bis(dialkylamino)chlorophosphines react with lithium amides to form bis(α,α′-phosphino)imines, demonstrating their utility in synthesizing complex organic molecules (Baceiredo et al., 2001).

  • Chromophore Formation in Maillard Reactions : Studies on the Maillard reaction of D-glucose and L-alanine in the presence of furan-2-aldehyde show the formation of various colored compounds, indicating the role of furyl compounds in color formation in food chemistry (Frank & Hofmann, 2000).

Safety And Hazards

Bis(2-furyl)chlorophosphine is classified as a skin corrosive (1B) and water-reactive (2) substance . It has hazard statements H261 and H314 . Precautionary measures include P231 + P232, P280, P305 + P351 + P338, P310, and P422 . It is recommended to be stored under class code 4.3 .

properties

IUPAC Name

chloro-bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEUYNXDXNWPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408373
Record name BIS(2-FURYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-furyl)chlorophosphine

CAS RN

181257-35-2
Record name BIS(2-FURYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodi(2-furyl)phosphine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Jian, P Wucher, S Mecking - Organometallics, 2014 - ACS Publications
A family of heterocycle-substituted binuclear phosphinesulfonato Pd(II) complexes {[R 2 P(C 6 H 4 SO 2 O)]PdMeClLi(dmso)} 2 (1a–d-LiCl-dmso: 1a-LiCl-dmso, R = 2-furyl; 1b-LiCl-…
Number of citations: 28 pubs.acs.org

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